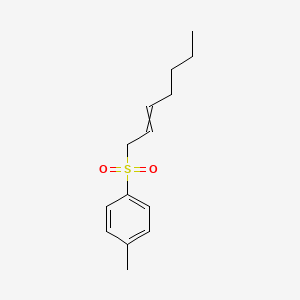
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound with the molecular formula C14H20O2S It is characterized by the presence of a sulfonyl group attached to a hept-2-ene chain and a methyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of hept-2-ene with sulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Base: Triethylamine or pyridine
Temperature: Room temperature to 0°C
Reaction Time: Several hours to overnight
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:
1-(Hept-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.
1-(Hept-2-ene-1-sulfonyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group.
1-(Hept-2-ene-1-sulfonyl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.
Properties
CAS No. |
624726-90-5 |
|---|---|
Molecular Formula |
C14H20O2S |
Molecular Weight |
252.37 g/mol |
IUPAC Name |
1-hept-2-enylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h6-11H,3-5,12H2,1-2H3 |
InChI Key |
BIGPBOKVOHLOIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)

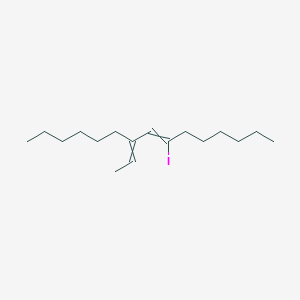

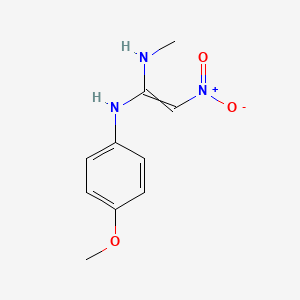
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)

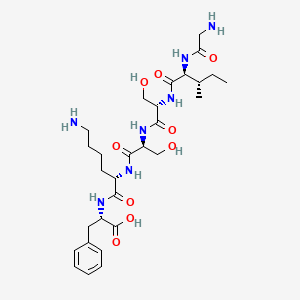

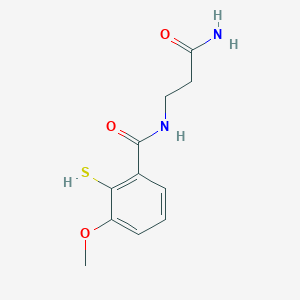
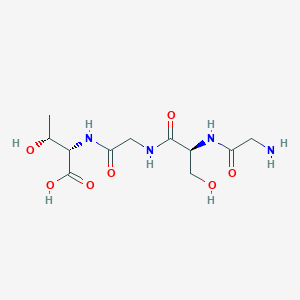
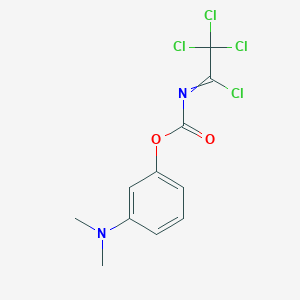
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
methanone](/img/structure/B14212100.png)
